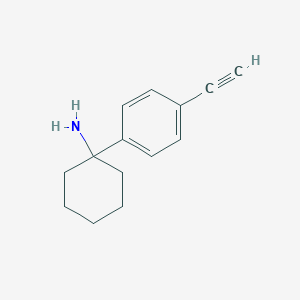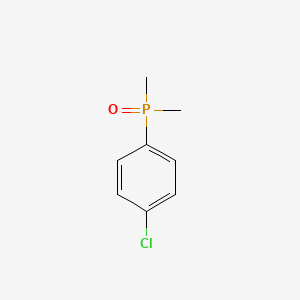
1-(4-Ethynylphenyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethynylphenyl)cyclohexanamine is an organic compound with the molecular formula C14H17N It consists of a cyclohexanamine moiety attached to a phenyl ring substituted with an ethynyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)cyclohexanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of aniline derivatives using catalysts such as ruthenium or palladium. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethynylphenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanamine derivatives, carbonyl compounds, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(4-Ethynylphenyl)cyclohexanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Ethynylphenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cyclohexylamine: Similar in structure but lacks the ethynyl group, leading to different chemical reactivity and biological activity.
4-Ethynylaniline: Contains the ethynyl group but lacks the cyclohexanamine moiety, resulting in different physical and chemical properties.
Uniqueness: 1-(4-Ethynylphenyl)cyclohexanamine is unique due to the presence of both the ethynyl group and the cyclohexanamine moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H17N |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
1-(4-ethynylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H17N/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h1,6-9H,3-5,10-11,15H2 |
Clé InChI |
OOVQBNWTIUZDJP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2(CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)






![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)

![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)



